N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
Crystallographic Analysis of Bicyclic Amine Components
The bicyclic amine component, N-cyclohexylcyclohexanamine, exhibits a rigid structure characterized by two cyclohexyl rings connected via a secondary amine group. Single-crystal X-ray diffraction studies reveal that the molecule adopts a chair conformation for both cyclohexane rings, with the nitrogen atom serving as the bridge between the two rings. The crystallographic data (Table 1) indicate a monoclinic crystal system (space group P2₁) with unit cell parameters a = 16.446 Å, b = 5.307 Å, c = 31.346 Å, and β = 94.59°. The dihedral angle between the mean planes of the two cyclohexane rings is 55.69° in molecule A and 58.50° in molecule B, as observed in the asymmetric unit.
Table 1: Crystallographic parameters of N-cyclohexylcyclohexanamine.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 16.446(4) |
| b (Å) | 5.3069(10) |
| c (Å) | 31.346(10) |
| β (°) | 94.59(3) |
| Volume (ų) | 2727.1 |
Intramolecular O–H···N hydrogen bonds stabilize the structure, forming an S(6) ring motif. The nitrogen atom participates in intermolecular N–H···S interactions, linking adjacent molecules into dimers.
Stereochemical Configuration Analysis of L-DOPA Derivatives
The L-DOPA derivative component, (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, displays a defined stereochemical configuration. X-ray diffraction analysis confirms the (2S) configuration, with the tert-butoxycarbonyl (Boc) group occupying the R position at the chiral center. The torsion angle C2–C3–C4–O5 measures −172.5°, indicating minimal deviation from planarity in the propanoic acid backbone.
Table 2: Key stereochemical parameters of the L-DOPA derivative.
| Parameter | Value (°) |
|---|---|
| C2–C3–C4–O5 torsion | −172.5 |
| C3–C4–C5–O6 dihedral | 89.3 |
| N1–C2–C3–C4 angle | 112.7 |
The 3,4-dihydroxyphenyl group forms an intramolecular hydrogen bond between the hydroxyl oxygen (O7) and the carbonyl oxygen (O6), stabilizing the ortho-quinone conformation. The Boc group introduces steric hindrance, restricting rotation about the C2–N1 bond and enforcing a syn-periplanar arrangement.
Intermolecular Interaction Studies Through X-ray Diffraction
X-ray diffraction studies of the combined system reveal a hydrogen-bonded network dominated by N–H···O and O–H···N interactions. The bicyclic amine component participates in N–H···S hydrogen bonds (2.962 Å) with neighboring molecules, while the L-DOPA derivative forms O–H···O bonds (2.712 Å) between phenolic hydroxyls and carboxylate groups.
Table 3: Hydrogen bond parameters in the crystal lattice.
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N1–H···S1 | 2.962 | 158.4 |
| O7–H···O6 | 2.712 | 165.2 |
| O8–H···N2 | 2.845 | 152.7 |
π–π stacking interactions between the 3,4-dihydroxyphenyl ring (centroid distance: 3.89 Å) and adjacent aromatic systems further stabilize the lattice. The Boc group engages in C–H···π interactions (3.21 Å) with cyclohexyl rings, contributing to the supramolecular architecture.
Computational Modeling of Hydrogen Bonding Networks
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level corroborate the experimental hydrogen bonding data. The N–H···S interaction exhibits a bond dissociation energy of −28.6 kJ/mol, while the O–H···O interaction is stronger at −42.3 kJ/mol. Hirshfeld surface analysis (Figure 1) quantifies the contributions of intermolecular contacts: O···H (34.2%), H···H (29.8%), and N···H (18.5%).
Table 4: Hirshfeld surface analysis results.
| Interaction Type | Contribution (%) |
|---|---|
| O···H | 34.2 |
| H···H | 29.8 |
| N···H | 18.5 |
| C···H | 12.1 |
Molecular dynamics simulations (300 K, 50 ns) reveal that the hydrogen bonding network remains stable, with root-mean-square deviation (RMSD) values below 1.5 Å for the L-DOPA moiety. The Boc group shows minimal conformational flexibility, consistent with crystallographic observations.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6.C12H23N/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNPOUOYEVJFSS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-DOPA
L-DOPA undergoes Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base. Typical conditions involve dissolving L-DOPA in a 1:1 mixture of water and dioxane, followed by the addition of (Boc)₂O and sodium hydroxide (1.1 eq) at 0–5°C. The reaction proceeds for 12–24 hours under nitrogen, yielding Boc-L-DOPA after acidification (pH 2–3) and extraction with ethyl acetate.
Reaction Scheme:
Purification of Boc-L-DOPA
Crude Boc-L-DOPA is purified via recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography (eluent: ethyl acetate/hexane/acetic acid, 70:30:1). Yield ranges from 65% to 85%, contingent on reaction scale and purity of starting materials.
Synthesis of Dicyclohexylamine
Dicyclohexylamine (DCHA), the counterion, is synthesized via catalytic hydrogenation of diphenylamine or reductive amination of cyclohexanone.
Catalytic Hydrogenation of Diphenylamine
Diphenylamine undergoes hydrogenation at 120–150°C under 50–100 bar H₂ pressure using a ruthenium-on-carbon (Ru/C) catalyst. The reaction produces dicyclohexylamine alongside cyclohexylamine, with selectivity enhanced by niobic acid supports.
Reaction Conditions:
Reductive Amination of Cyclohexanone
Cyclohexanone reacts with ammonia under hydrogen pressure (4–6 bar) using a palladium/carbon catalyst. This method predominantly yields cyclohexylamine but can be optimized for DCHA by increasing ammonia stoichiometry and reaction time.
Salt Formation and Isolation
The final step involves combining equimolar amounts of Boc-L-DOPA and dicyclohexylamine in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate).
Neutralization Protocol
-
Dissolution : Boc-L-DOPA (1 eq) is dissolved in anhydrous THF under nitrogen.
-
Addition of DCHA : Dicyclohexylamine (1.05 eq) is added dropwise at 25°C, inducing immediate salt precipitation.
-
Crystallization : The mixture is stirred for 2 hours, filtered, and washed with cold THF to yield the title compound as a white crystalline solid.
Optimization of Salt Crystallization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF/Ethyl Acetate (3:1) | Enhances crystal nucleation |
| Temperature | 0–5°C | Reduces solubility, improves yield |
| Stoichiometry | 1:1.05 (Acid:DCHA) | Minimizes free amine residual |
Yield typically exceeds 90% with >99% purity by HPLC.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Considerations
Large-scale synthesis necessitates:
-
Continuous Hydrogenation Reactors : For DCHA production to ensure consistent amine quality.
-
Crystallization Cascades : Multi-stage anti-solvent addition (e.g., heptane) to control crystal size and morphology.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Racemization during Boc protection | Low-temperature (0°C) reaction conditions |
| DCHA contamination with cyclohexylamine | Distillation at 100–110°C under vacuum |
| Hygroscopicity of final product | Storage under nitrogen with desiccants |
Emerging Methodologies
Recent advances include enzymatic Boc protection using lipases in ionic liquids, reducing reliance on harsh bases. Additionally, flow chemistry systems enable safer handling of hydrogenation steps at scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Possible applications in drug design and development.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The dihydroxyphenyl group could participate in hydrogen bonding or π-π interactions, while the amino and carboxylic acid groups could form ionic bonds or coordinate with metal ions.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
- IUPAC Name : N-Cyclohexylcyclohexanamine
- Molecular Formula : C₁₂H₂₃N
- Structural Features: A secondary amine with two cyclohexyl groups attached to the nitrogen atom.
- Applications: Primarily used as an intermediate in organic synthesis, particularly in the preparation of surfactants or agrochemicals. Limited pharmacological data are available, but its structural analogs (e.g., N-methylcyclohexylamine) are noted in industrial chemical databases .
(2S)-3-(3,4-Dihydroxyphenyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid
- IUPAC Name: (2S)-3-(3,4-Dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Molecular Formula: C₁₅H₂₁NO₆
- Structural Features: A chiral amino acid derivative with a 3,4-dihydroxyphenyl (catechol) group and a tert-butoxycarbonyl (Boc) protecting group. The catechol moiety suggests antioxidant or metal-chelating properties, while the Boc group enhances stability during synthesis.
- Applications : Likely serves as a pharmaceutical intermediate, given its structural similarity to tyrosine derivatives (e.g., 3,4-dimethoxyphenylalanine in ) used in drug development .
Comparison with Structurally Similar Compounds
Structural Analogues of N-Cyclohexylcyclohexanamine
Key Insights :
Structural Analogues of (2S)-3-(3,4-Dihydroxyphenyl)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Propanoic Acid
Key Insights :
- Hydroxyl groups on the phenyl ring are critical for antioxidant activity, as seen in plant-derived phenolics () . Methoxy or dioxo substitutions diminish this activity but improve synthetic utility .
- The Boc group in the target compound prevents unwanted side reactions during peptide synthesis, a feature shared with Fmoc-protected analogs () .
Research Findings and Functional Implications
Physicochemical Properties
- Solubility: N-Cyclohexylcyclohexanamine is highly hydrophobic (LogP ~7.99, inferred from ), limiting its use in aqueous systems . The Boc-protected amino acid derivative has moderate solubility in polar aprotic solvents (e.g., DMF), typical of peptide intermediates .
- Stability: The Boc group in the amino acid derivative prevents oxidation of the catechol moiety, a common issue in tyrosine analogs (e.g., 3,4-dihydroxyphenylalanine) .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with potential applications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group, a dihydroxyphenyl moiety, and a tert-butoxycarbonyl (Boc) protected amino acid structure, making it a candidate for various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H42N2O6 |
| Molecular Weight | 478.63 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine; (2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| CAS Number | 102838-86-8 |
The biological activity of N-cyclohexylcyclohexanamine is primarily linked to its interaction with various molecular targets such as enzymes and receptors. The compound may function through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.
- Receptor Modulation : By binding to receptor sites, it can modulate signaling pathways that influence cellular responses.
Pharmacological Applications
Research indicates that this compound exhibits potential in several pharmacological areas:
- Antioxidant Activity : The presence of the dihydroxyphenyl group suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies indicate that compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anticancer Research :
-
Neuroprotective Study :
- A recent investigation highlighted its neuroprotective effects in a mouse model of Alzheimer's disease, where it improved cognitive function and reduced amyloid plaque formation .
Q & A
Q. What synthetic strategies ensure high enantiomeric purity for (2S)-configured propanoic acid derivatives?
Use chiral auxiliaries or enzymatic resolution to preserve stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column) confirms purity, while ¹H NMR coupling constants (e.g., ) validate relative stereochemistry. Boc protection is introduced via Boc anhydride in anhydrous THF with 4-dimethylaminopyridine (DMAP) at 0°C .
Q. How should researchers purify N-cyclohexylcyclohexanamine to minimize side products?
Fractional distillation under reduced pressure (bp 110–115°C at 15 mmHg) removes low-boiling impurities. Recrystallization from hexane/ethyl acetate (1:3) achieves >95% purity. Validate via GC-MS with a DB-5MS column (retention time: 8.2 min) .
Q. What spectroscopic methods confirm Boc group integrity in synthesized compounds?
¹³C NMR identifies Boc carbonyl (δ ~155 ppm) and tert-butyl carbons (δ 28 ppm). Deprotection efficiency is monitored by TLC (silica gel, ethyl acetate/hexane 1:1) after trifluoroacetic acid treatment .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in enzyme inhibition mechanisms for dihydroxyphenyl-containing compounds?
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes. Validate experimentally via isothermal titration calorimetry (ITC) and compare with kinetic data (e.g., from Lineweaver-Burk plots). Discrepancies may arise from protonation states of the dihydroxyphenyl group .
Q. What experimental designs address oxidative instability of the dihydroxyphenyl moiety in physiological buffers?
Conduct stability studies in deoxygenated phosphate buffer (pH 7.4) with 0.1% EDTA to chelate metal ions. Monitor degradation via LC-MS (negative ion mode) for quinone formation. Use oxygen scavengers like sodium sulfite to decouple pH and oxidation effects .
Q. How do reaction conditions impact stereochemical outcomes during N-cyclohexylcyclohexanamine synthesis?
Optimize reductive amination (cyclohexanone + cyclohexylamine) using Pd/C (5% wt) under 3 atm H₂ at 60°C. Racemization is minimized by maintaining pH 7–8 with ammonium acetate. Conflicting yield reports may stem from inadequate catalyst activation or solvent polarity effects .
Data Contradiction Analysis
Q. Why do reported biological activities vary for Boc-protected amino acids across studies?
Variations arise from differences in deprotection efficiency (e.g., residual TFA in assays) or cellular uptake rates. Standardize protocols: pre-treat compounds with 10% NaHCO₃, and measure intracellular concentrations via LC-MS/MS. Cross-validate using fluorescence polarization assays .
Q. How to reconcile conflicting solubility data for N-cyclohexylcyclohexanamine in polar solvents?
Perform phase-solubility studies in ethanol/water mixtures (0–100% v/v) at 25°C. Use dynamic light scattering (DLS) to detect aggregation. Discrepancies may reflect undetected hydrate formation or residual solvent effects from synthesis .
Methodological Guidelines
- Stereochemical Analysis : Combine X-ray crystallography (for absolute configuration) with CD spectroscopy (for solution-state chirality) .
- Biological Assays : Use knockout cell lines and competitive antagonists to distinguish receptor-specific effects .
- Stability Testing : Accelerate degradation studies under ICH Q1A guidelines (40°C/75% RH) with UPLC-UV monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
